4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile
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Overview
Description
4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Activities
- A compound structurally related to 4-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity (Reddy et al., 2013).
- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker exhibited significant antibacterial effects against various bacterial strains including E. coli and S. aureus, highlighting the potential of similar piperazine derivatives in antibacterial applications (Mekky & Sanad, 2020).
Synthesis and Characterization
- Synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are structurally analogous to the compound , has been achieved for potential applications in imaging and diagnostics (Gao, Wang, & Zheng, 2012).
- A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity, demonstrating the versatility of piperazine derivatives in synthesizing bioactive compounds (Patel, Patel, Kumari, & Patel, 2012).
Anticancer Evaluation
- Piperazine substituents in 1,3-thiazoles showed promising anticancer activity in an in vitro study on various cancer cell lines, underlining the potential of similar piperazine compounds in cancer research (Turov, 2020).
Antipsychotic and Anti-inflammatory Properties
- Aryl piperazine congeners were synthesized and evaluated for their antipsychotic activity, indicating the potential application of related compounds in psychiatric disorders (Bari, Saravanan, & Ahmad, 2019).
- Certain piperazine derivatives demonstrated anti-inflammatory activity, suggesting the therapeutic applications of related compounds in inflammatory conditions (Ahmed, Molvi, & Khan, 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Properties
IUPAC Name |
4-[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-11-18-19(12-15(14)2)27-21(23-18)25-9-7-24(8-10-25)20(26)17-5-3-16(13-22)4-6-17/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQEUWNOHSYFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.